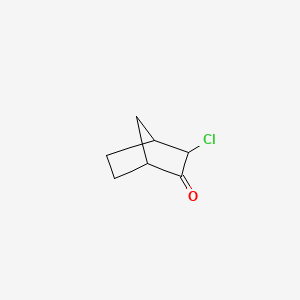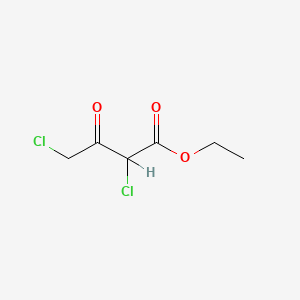
di-tert-Butyl acetylenedicarboxylate
Vue d'ensemble
Description
Di-tert-butyl acetylenedicarboxylate, also known as 2-Butynedioic acid di-tert-butyl ester or Di-tert-butyl 2-butynedioate, is a chemical compound with the linear formula (CH3)3COCOC≡CCOOC(CH3)3 . It has a molecular weight of 226.27 .
Synthesis Analysis
The cross-cyclotrimerization of di-tert-butyl acetylenedicarboxylate, silylacetylenes, and acrylamides was studied with a cationic rhodium (I)/®-tol-binap complex as a catalyst . Glycosyl azides were also subjected to 1,3-dipolar cycloaddition with di-tert-butyl acetylenedicarboxylate .Molecular Structure Analysis
The molecular structure of di-tert-butyl acetylenedicarboxylate consists of two tert-butyl groups attached to an acetylenedicarboxylate core . The presence of these tert-butyl groups can influence the electronic energy of structures through both steric and inductive effects .Chemical Reactions Analysis
Di-tert-butyl acetylenedicarboxylate has been used in various chemical reactions. For instance, it has been involved in the cross-cyclotrimerization with silylacetylenes and acrylamides, catalyzed by a cationic rhodium (I)/®-tol-binap complex . It has also been used in 1,3-dipolar cycloaddition reactions with glycosyl azides .Physical And Chemical Properties Analysis
Di-tert-butyl acetylenedicarboxylate is a solid substance with a melting point of 33-37 °C and a boiling point of 80-82 °C at 0.05 mmHg . It has a molecular weight of 226.27 .Applications De Recherche Scientifique
Cross-Cyclotrimerization
Di-tert-butyl acetylenedicarboxylate is used in the cross-cyclotrimerization of silylacetylenes and acrylamides. This process is catalyzed by a cationic rhodium (I)/ ® -tol-binap complex .
1,3-Dipolar Cycloaddition
This compound is also used in 1,3-dipolar cycloaddition with glycosyl azides . This reaction is a powerful tool for the synthesis of five-membered heterocycles, which are common structural motifs in natural products and pharmaceuticals.
Protein Cross-Linking
Diethyl acetylenedicarboxylate, a similar compound to di-tert-butyl acetylenedicarboxylate, is used as a protein cross-linker . This suggests that di-tert-butyl acetylenedicarboxylate could potentially be used in similar applications.
Michael Acceptor for O-Vinyl Oximes Synthesis
Diethyl acetylenedicarboxylate is used as a Michael acceptor for O-vinyl oximes synthesis . Given the structural similarity, di-tert-butyl acetylenedicarboxylate could potentially be used in a similar manner.
Nucleophilic Addition Reaction
Diethyl acetylenedicarboxylate is used in nucleophilic addition reactions . This suggests that di-tert-butyl acetylenedicarboxylate could also be used in such reactions.
Synthesis of Highly Functionalized Thiazolidinone Derivatives
Diethyl acetylenedicarboxylate has been used in the synthesis of highly functionalized thiazolidinone derivatives . Given the structural similarity, di-tert-butyl acetylenedicarboxylate could potentially be used in a similar manner.
Mécanisme D'action
Target of Action
Di-tert-Butyl acetylenedicarboxylate is primarily involved in the cross-cyclotrimerization of silylacetylenes and acrylamides . This process is catalyzed by a cationic rhodium (I)/ ®-tol-binap complex . The targets of this compound are therefore silylacetylenes and acrylamides, which are involved in various biochemical reactions.
Mode of Action
The interaction of di-tert-Butyl acetylenedicarboxylate with its targets involves a process known as cross-cyclotrimerization . This reaction is facilitated by a cationic rhodium (I)/ ®-tol-binap complex, which acts as a catalyst . The result of this interaction is the formation of a cyclic compound through a three-component coupling reaction .
Biochemical Pathways
The cross-cyclotrimerization process involving di-tert-Butyl acetylenedicarboxylate affects the biochemical pathways of silylacetylenes and acrylamides . This reaction leads to the formation of cyclic compounds, which can have various downstream effects depending on the specific biochemical context .
Result of Action
The primary molecular effect of di-tert-Butyl acetylenedicarboxylate’s action is the formation of cyclic compounds through the cross-cyclotrimerization of silylacetylenes and acrylamides . This can lead to various cellular effects depending on the specific context and the nature of the resulting cyclic compounds .
Action Environment
The action of di-tert-Butyl acetylenedicarboxylate can be influenced by various environmental factors. For instance, the presence of a cationic rhodium (I)/ ®-tol-binap complex is necessary for the compound to facilitate the cross-cyclotrimerization of silylacetylenes and acrylamides . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Di-tert-butyl acetylenedicarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being the target organ .
Orientations Futures
While specific future directions for di-tert-butyl acetylenedicarboxylate are not mentioned in the retrieved papers, its use in various chemical reactions suggests potential for further exploration in synthetic organic chemistry . Its involvement in cross-cyclotrimerization and 1,3-dipolar cycloaddition reactions indicates its potential utility in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
ditert-butyl but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCRUXRGQFLOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984583 | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-tert-Butyl acetylenedicarboxylate | |
CAS RN |
66086-33-7 | |
| Record name | 1,4-Bis(1,1-dimethylethyl) 2-butynedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66086-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066086337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl but-2-ynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl 2-butynedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1581108.png)









